Methyl furo[2,3-d][1,2]oxazepine-5-carboxylate
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Overview
Description
Methyl furo[2,3-d][1,2]oxazepine-5-carboxylate is a heterocyclic compound that has garnered interest due to its unique structure and potential applications in various fields of science. This compound is characterized by a fused ring system that includes a furan ring and an oxazepine ring, making it a valuable subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl furo[2,3-d][1,2]oxazepine-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of furan derivatives with suitable nitrogen-containing reagents to form the oxazepine ring. The reaction conditions often require the use of catalysts and solvents to facilitate the cyclization process .
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the synthesis on a larger scale would likely involve optimization of the laboratory methods to ensure higher yields and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl furo[2,3-d][1,2]oxazepine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the oxazepine ring, leading to the formation of different products.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the furan and oxazepine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Methyl furo[2,3-d][1,2]oxazepine-5-carboxylate has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which methyl furo[2,3-d][1,2]oxazepine-5-carboxylate exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms and identify the molecular targets involved .
Comparison with Similar Compounds
Methyl furo[2,3-d][1,2]oxazepine-5-carboxylate can be compared with other similar compounds, such as:
Furo[2,3-b]pyrroles: These compounds share a similar fused ring system but differ in the specific heteroatoms and ring structures.
Furo[2,3-d]pyrimidines: These compounds also have a fused ring system but include a pyrimidine ring instead of an oxazepine ring
The uniqueness of this compound lies in its specific ring structure and the potential for diverse chemical modifications, making it a valuable compound for research and development in various scientific fields.
Biological Activity
Methyl furo[2,3-d][1,2]oxazepine-5-carboxylate is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its antifungal properties, kinase inhibition, and potential therapeutic applications.
Chemical Structure and Synthesis
This compound belongs to a class of compounds characterized by a fused oxazepine ring. The synthesis of this compound typically involves multi-step organic reactions, including the use of various reagents and catalysts to achieve the desired structural features. The detailed synthetic pathways can be referenced in specialized chemical literature.
Kinase Inhibition
Another area of interest is the inhibition of various kinases by compounds related to this compound. A study on aryl-furo[2,3-d]pyrimidines demonstrated that certain derivatives exhibited nanomolar inhibition of key kinases such as EGFR and VEGFR-2:
Compound | EGFR Inhibition (nM) | VEGFR-2 Inhibition (nM) |
---|---|---|
6 | <10 | <10 |
7 | <10 | <10 |
These compounds also showed enhanced potency compared to standard inhibitors like sunitinib. This suggests that this compound and its analogs could be valuable in cancer therapy due to their multi-targeted kinase inhibition capabilities .
Case Studies and Preclinical Evaluations
In vivo studies have revealed the efficacy of some derivatives in xenograft models. For example, compound 1 from the aryl-furo[2,3-d]pyrimidines series demonstrated significant tumor reduction in renal cancer models. This underscores the potential therapeutic applications of this compound in oncology .
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships (SAR) is crucial for optimizing the biological activity of these compounds. Variations in substituents on the furo[2,3-d]oxazepine scaffold can significantly influence their biological properties. For instance:
- Substituent Effects : The presence of electron-withdrawing groups often enhances kinase inhibition.
- Ring Modifications : Altering the oxazepine ring configuration can lead to improved antifungal activity.
These insights are essential for guiding future synthetic efforts and biological testing .
Properties
CAS No. |
1799434-67-5 |
---|---|
Molecular Formula |
C9H7NO4 |
Molecular Weight |
193.16 g/mol |
IUPAC Name |
methyl furo[2,3-d]oxazepine-5-carboxylate |
InChI |
InChI=1S/C9H7NO4/c1-12-9(11)7-4-6-2-3-13-8(6)5-10-14-7/h2-5H,1H3 |
InChI Key |
ARSAJPQWIVTUBE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=NO1)OC=C2 |
Origin of Product |
United States |
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